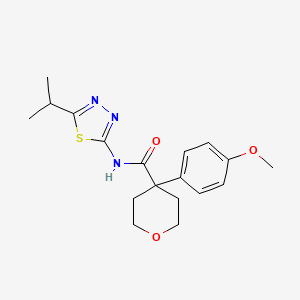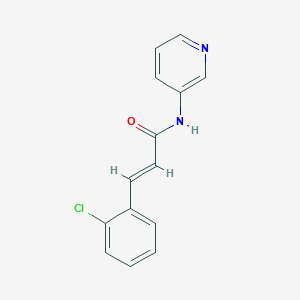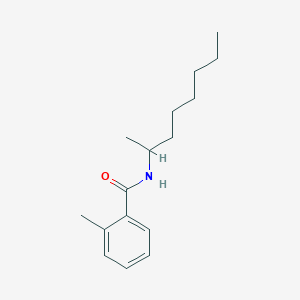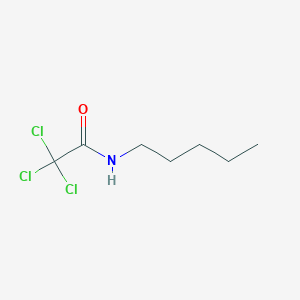![molecular formula C24H27NO6S B11015679 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11015679.png)
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a chemical compound with the following molecular formula:
C25H29NO6S
. It is a yellow solid with a melting point of 165–167°C . Now, let’s explore its synthesis, reactions, applications, and more.Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the coupling of a chromone derivative with an amino acid derivative. Specific details on the synthetic steps and intermediates are available in research literature .
Reaction Conditions:: The reaction typically occurs under mild conditions, utilizing appropriate catalysts and solvents. The specific conditions may vary depending on the synthetic approach.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reaction Types::
Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The carbonyl group (oxo) can participate in redox reactions.
Nucleophilic Substitution: Amines, alkoxides, or other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified side chains.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions and potential drug targets.
Medicine: Exploring its pharmacological properties.
Industry: Potential use in materials science or organic synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting biological processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related chromones and sulfonamides.
Properties
Molecular Formula |
C24H27NO6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-4-6-21-17(3)20-13-10-18(15-22(20)31-24(21)27)30-23(26)7-5-14-25-32(28,29)19-11-8-16(2)9-12-19/h8-13,15,25H,4-7,14H2,1-3H3 |
InChI Key |
OEFVSEILNUEPRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-propyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11015607.png)

![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11015612.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11015630.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)
![methyl 4-{[7-[(2-chloro-6-fluorobenzyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11015645.png)
![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)


![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid](/img/structure/B11015665.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
